Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 1359657-11-6

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Catalog Number: EVT-1696376
CAS Number: 1359657-11-6
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of Substituted Pyridines: One common approach involves the cyclization of appropriately substituted pyridines with suitable reagents. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4) and ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) were synthesized through the cyclization of 2-aminopyridin-3-ol (1) with bromopyruvic acid (2) and ethyl bromopyruvate (3) respectively []. This methodology could potentially be adapted to synthesize the target compound by utilizing a 2-aminopyridine derivative bearing a trifluoromethyl group at the 6th position.
  • Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, particularly Suzuki–Miyaura coupling reactions, are highlighted as efficient methods for incorporating boronic acid or esters into pharmaceutical agents []. This approach might be useful in introducing specific substituents to the imidazo[1,2-a]pyridine core to synthesize the target compound or its derivatives.
Molecular Structure Analysis
  • Planar Fused Ring System: Like the related compound ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the target molecule likely features a nearly planar fused ring system consisting of an imidazole and a pyridine ring [].
Chemical Reactions Analysis
  • Acid-Amine Coupling: One paper describes the synthesis of a series of derivatives through the acid-amine coupling reactions between an imidazo[1,2-a]pyridine-2-carboxylic acid and various amines []. This suggests that the carboxylic acid functionality of the target compound could also undergo similar coupling reactions, enabling the synthesis of diverse amide derivatives.
  • O-Alkylation: Another study utilizes O-alkylation of a chlorinated imidazo[1,2-a]pyrazine derivative with aryl alcohols []. Although the target compound lacks a hydroxyl group, this reaction highlights the potential for introducing various substituents through reactions with suitable nucleophiles.
Mechanism of Action
  • Aurora Kinase A Inhibition: One study demonstrated the antiproliferative activity of a quinazolin-4(3H)-one derivative, BIQO-19, attributed to its Aurora Kinase A (AKA) inhibitory activity []. Given the importance of AKA in cell cycle regulation and its implication in cancer, the target compound could be investigated for potential AKA inhibitory activity.
  • GABA Receptor Modulation: Research on GABA receptors revealed the modulatory effects of several imidazo[1,2-a]pyrimidine derivatives [, ]. Although the target compound differs slightly in structure, its potential interaction with GABA receptors, particularly subtypes containing γ1 subunits, could be an area for further investigation.
Applications
    • Anticancer Activity: Similar to BIQO-19, Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate could be studied for its potential to inhibit AKA or other cancer-related targets [].
    • Antibacterial Activity: Several studies highlight the antibacterial properties of imidazo[1,2-a]pyridine-based compounds [, ]. Exploring the antibacterial potential of the target compound, particularly against drug-resistant strains, could be promising.
    • Central Nervous System Disorders: The potential interaction of the target compound with GABA receptors, as suggested by research on similar molecules [, ], warrants further investigation into its potential for treating anxiety, sleep disorders, or other CNS-related conditions.

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound was a target molecule in a study focusing on regioselective borylation reactions of imidazo[1,2-a]pyridine derivatives. The study aimed to synthesize this boronic ester derivative but observed a preference for dimerization products under the employed reaction conditions. []

    Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds also feature an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine scaffold. The key difference lies in the substituent at the 6-position: a trifluoromethyl group in the target compound and a boronic ester group in this related compound. []

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

    Compound Description: These derivatives were unexpectedly formed as the major products in a study aiming for regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These compounds were synthesized via acid-amine coupling reactions between a dicarboxylic acid precursor and various amines. Some of these derivatives exhibited moderate anti-tubercular activity against the H37Rv strain and potent anti-cancer activity in NCI-60 screening. []

    Relevance: These compounds are structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate as they are derived from the same initial imidazo[1,2-a]pyridine scaffold. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate maintains a single imidazo[1,2-a]pyridine unit, these related compounds consist of two imidazo[1,2-a]pyridine rings linked together. They also possess carboxamide functionalities at the 2-position instead of the carboxylate group found in the target compound. []

Ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound's crystal structure was studied using X-ray diffraction and served as a basis for CNDO/2 calculations. These calculations were used to investigate the reactivity and electronic properties of the imidazo[1,2-a]pyridine system. []

    Relevance: This compound is structurally similar to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, with both sharing the imidazo[1,2-a]pyridine core structure and possessing an ethyl carboxylate group at the 2-position. The primary differences lie in the substituents at the 3- and 6-positions. Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group at the 6-position and no substituent at the 3-position, whereas this related compound contains a methyl group at the 6-position and a nitro group at the 3-position. []

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate

    Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. This structural information was then used in CNDO/2 calculations to study the reactivity of the imidazo[1,2-a]pyridine system. []

    Relevance: This compound is structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate by sharing the core imidazo[1,2-a]pyridine structure and bearing an ethyl carboxylate group at the 2-position. The main distinction is the position of the methyl substituent: it's located at the 8-position in this related compound and the 6-position in the target compound. Additionally, the target compound has a trifluoromethyl group at the 6-position, which is absent in this related structure. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound was the subject of a crystallographic study, revealing two independent molecules in its asymmetric unit. The study characterized the compound's structure and intermolecular interactions. []

Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (BIQO-19)

    Compound Description: This derivative, BIQO-19, was designed as a potential anti-cancer agent, specifically targeting Aurora Kinase A (AKA). The compound demonstrated improved solubility and antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). BIQO-19 effectively inhibited AKA activity, leading to G2/M phase cell cycle arrest and apoptosis in NSCLC cells. []

    Relevance: This compound shares the imidazo[1,2-a]pyridine core and the ethyl carboxylate group at the 2-position with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The key structural difference lies in the presence of a complex 4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl substituent at the 6-position of the imidazo[1,2-a]pyridine ring in BIQO-19, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate only has a trifluoromethyl group at that position. []

5-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-3-methyl-[1,2,4]-oxadiazole (Ru 33203)

    Compound Description: Ru 33203 was one of several ligands tested for its ability to modulate GABA-induced chloride currents in GABAA receptors containing γ1 subunits. In this study, Ru 33203 did not significantly affect the GABA-induced currents. [, ]

    Relevance: This compound belongs to the imidazo[1,2-a]pyrimidine class, closely related to the imidazo[1,2-a]pyridine scaffold present in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The structural similarity lies in the fused imidazole and pyridine/pyrimidine rings, despite different substituents and modifications in their structures. [, ]

2-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-4-methyl-thiazole (Ru 33356)

    Compound Description: Ru 33356 was included in a study evaluating the pharmacological properties of GABAA receptors containing γ1 subunits. Similar to Ru 33203, Ru 33356 did not significantly impact GABA-induced chloride currents. [, ]

6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)phenylmethanone (Ru 32698)

    Compound Description: This compound was part of a study focusing on the pharmacological characterization of GABAA receptors containing γ1 subunits. Similar to other Ru compounds tested (Ru 33203 and Ru 33356), Ru 32698 did not significantly modulate GABA-induced chloride currents. [, ]

    Relevance: As a member of the imidazo[1,2-a]pyrimidine class, Ru 32698 exhibits a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate due to the common fused imidazole and pyridine/pyrimidine ring motif. Despite this core similarity, the two compounds differ in their specific substituents and overall structures. [, ]

Ethyl 7-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

    Compound Description: This compound represents a 'reversed' C-nucleoside analogue synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a building block. The synthesis involved reacting the building block with ethyl 5-aminopyrazole-4-carboxylates. []

    Relevance: Although structurally distinct from Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, this compound is relevant due to its classification as a 'reversed' C-nucleoside analogue. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate possesses an imidazo[1,2-a]pyridine scaffold, this related compound incorporates a pyrazolo[1,5-a]pyrimidine moiety linked to a modified sugar. Both compounds represent modified heterocyclic systems with potential biological interest. []

Ethyl 7-amino-6-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentofuranuronoyl)pyrazolo[1,5-a]pyrimidine- 3-carboxylate

    Compound Description: This compound is another example of a 'reversed' C-nucleoside analogue, synthesized in the same study as the previous compound. Its synthesis involved reacting dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile with ethyl 5-aminopyrazole-4-carboxylates. []

    Relevance: This compound, despite significant structural differences compared to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, is relevant due to its classification as a 'reversed' C-nucleoside analogue. Unlike the target compound with an imidazo[1,2-a]pyridine core, this analogue features a pyrazolo[1,5-a]pyrimidine system linked to a modified sugar moiety. Both compounds showcase variations in heterocyclic structures with potential applications in medicinal chemistry. []

1-Amino-2-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentofuranuronoyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

    Compound Description: This compound, synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a starting material, is considered a 'reversed' C-nucleoside analogue. The synthesis involved reacting the building block with 2-benzimidazolylacetonitrile. []

    Relevance: While this compound shares the benzo[4,5]imidazo[1,2-a]pyridine framework with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, it's categorized as a 'reversed' C-nucleoside analogue due to its additional sugar moiety and different substitution pattern. This highlights the diversity of modifications possible within related heterocyclic systems. []

1-Amino-2-(3-deoxy-1,2-O-isopropylidene-α-D-glycero-pent-3-enofuranuronoyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

    Compound Description: This 'reversed' C-nucleoside analogue was synthesized alongside the previous compound using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile and 2-benzimidazolylacetonitrile as starting materials. []

Ethyl 6-(5-(2,4-difluorophenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-196)

    Compound Description: HS-196 is a novel phosphoinositol 3-kinase (PI3K) inhibitor. Studies show it exhibits anti-proliferative and pro-apoptotic effects in human hepatocellular carcinoma (HCC) cells, primarily by disrupting the PI3K/Akt pathway. HS-196 also demonstrated anti-angiogenic properties in vitro and in vivo, suggesting its potential as a targeted HCC therapy candidate. []

    Relevance: HS-196 shares a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds feature the same imidazo[1,2-a]pyridine core and an ethyl carboxylate group at the 3-position. The primary structural difference is the substituent at the 6-position of the imidazo[1,2-a]pyridine ring. HS-196 possesses a 5-(2,4-difluorophenylsulfonamido)pyridin-3-yl group at this position, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group. This difference in substitution at a key position influences their respective biological activities. []

Properties

CAS Number

1359657-11-6

Product Name

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.2 g/mol

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3

InChI Key

ZROKSRVKDKUGTC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.